molecular formula C15H8O5 B8703149 1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl benzoate CAS No. 138975-98-1

1,3-Dioxo-1,3-dihydro-2-benzofuran-4-yl benzoate

Cat. No. B8703149
M. Wt: 268.22 g/mol
InChI Key: WSSBCSBPPNVTHS-UHFFFAOYSA-N
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Patent
US05153335

Procedure details

4-Fluorophthalic anhydride (0.44 g, 2.6 mmol shown as FPAN in table below), potassium fluoride (Aldrich, 0.18 g, 3.1 mmol), benzoic acid (Aldrich, 0.28 g, 2.3 mmol shown as BzOH in table below) and dimethyl formamide (Aldrich, 3 ml) were heated in a 160° C. oil bath. The reaction was monitored by GC and showed the following results (BOPAN=benzoyloxyphthalic anhydride; ODPAN=oxydiphthalic anhydride; and HOPAN=hydroxyphthalic anhydride):
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1.[F-].[K+].[C:15]([OH:23])(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CN(C)C=O>[C:15]([O:23][C:11]1[CH:12]=[CH:2][CH:3]=[C:4]2[C:9]([O:8][C:6](=[O:7])[C:5]=12)=[O:10])(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[OH:22][C:11]1[CH:12]=[CH:2][CH:3]=[C:4]2[C:9]([O:8][C:6](=[O:7])[C:5]=12)=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
0.44 g
Type
reactant
Smiles
FC=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
0.18 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
0.28 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC1=C2C(C(=O)OC2=O)=CC=C1
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1=C2C(C(=O)OC2=O)=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05153335

Procedure details

4-Fluorophthalic anhydride (0.44 g, 2.6 mmol shown as FPAN in table below), potassium fluoride (Aldrich, 0.18 g, 3.1 mmol), benzoic acid (Aldrich, 0.28 g, 2.3 mmol shown as BzOH in table below) and dimethyl formamide (Aldrich, 3 ml) were heated in a 160° C. oil bath. The reaction was monitored by GC and showed the following results (BOPAN=benzoyloxyphthalic anhydride; ODPAN=oxydiphthalic anhydride; and HOPAN=hydroxyphthalic anhydride):
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1.[F-].[K+].[C:15]([OH:23])(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CN(C)C=O>[C:15]([O:23][C:11]1[CH:12]=[CH:2][CH:3]=[C:4]2[C:9]([O:8][C:6](=[O:7])[C:5]=12)=[O:10])(=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[OH:22][C:11]1[CH:12]=[CH:2][CH:3]=[C:4]2[C:9]([O:8][C:6](=[O:7])[C:5]=12)=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
0.44 g
Type
reactant
Smiles
FC=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
0.18 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
0.28 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OC1=C2C(C(=O)OC2=O)=CC=C1
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1=C2C(C(=O)OC2=O)=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.